molecular formula C14H18O4 B1457007 (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid CAS No. 1229381-08-1

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Cat. No. B1457007
M. Wt: 250.29 g/mol
InChI Key: ICZBQHPMSPTRJO-LLVKDONJSA-N
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Description

A compound’s description usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the compound’s role or use in industry or research.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and flammability.


Scientific Research Applications

  • Synthesis of Polyoxygenated Oxepanes and Thiepanes for Applications to Natural Products

    • Application: This compound could potentially be used in the synthesis of polyoxygenated oxepanes and thiepanes, which are central motifs of many biologically important molecules .
    • Method: Various synthetic methods such as radical cyclizations, Lewis acid-mediated cyclizations, ring closing-metathesis, Nicholas-Ferrier rearrangement, homologations, and ring-expansion strategies could be used .
    • Results: The application of these tactics towards sugar-based and non-sugar based (de novo) approaches is presented alongside their extensive application to the total synthesis of several complex polyoxygenated oxepane-containing natural products .
  • Remediation of Marine Oil Spills, Dye Removal and Heavy Metal Sensing

    • Application: This compound could potentially be used in stimuli responsive gelation of tert-butylacetic acid based LMOGs, which could have applications in remediation of marine oil spills, dye removal and heavy metal sensing .
    • Method: The specific method of application or experimental procedures are not detailed in the source .
    • Results: The specific results or outcomes obtained are not detailed in the source .
  • Design and Synthesis of Zwitterionic Dendrimers

    • Application: This compound could potentially be used in the design and synthesis of zwitterionic dendrimers, which are highly charged molecules with zero net charge. These dendrimers are potential candidates for biomedical applications .
    • Method: The synthesis of charge-neutral carboxybetaine and sulfobetaine zwitterionic dendrimers was fully optimized .
    • Results: The various zwitterionic dendrimers were extensively characterized. The study also reported the use of X-ray photoelectron spectroscopy as an easy-to-use and quantitative tool for the compositional analysis of this type of macromolecules .
  • Molecular Simulation Visualizations

    • Application: This compound could potentially be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
    • Method: The specific method of application or experimental procedures are not detailed in the source .
    • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

This involves understanding the compound’s toxicity, environmental impact, handling precautions, and first aid measures in case of exposure.


Future Directions

This could involve potential applications, ongoing research, and areas where further study is needed.


properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZBQHPMSPTRJO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241231
Record name 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

CAS RN

1229381-08-1
Record name 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229381-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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